![molecular formula C26H30N4O2S B2408403 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide CAS No. 1173743-88-8](/img/structure/B2408403.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide
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Overview
Description
This compound is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor . It has been identified in the search for inhibitors of PI3Kgamma for the treatment of inflammatory diseases . The compound is also known to act synergistically with histone deacetylase (HDAC) inhibitors for the treatment of cancer .
Synthesis Analysis
The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazoline moiety . The compound also contains an isopropyl group and a mesityl group .Chemical Reactions Analysis
The compound is known to inhibit PI3K and HDAC, which are key components in many cellular processes . It has shown potent antiproliferative activities against certain cell lines .Scientific Research Applications
Synthesis and Biological Activity
The compound has been utilized in the synthesis of various bioactive molecules. For instance, it serves as a key intermediate in the synthesis of thiazolo[3',2':1,2]pyrimido[4,5-b]-quinolines and isoxazolo[5'',4'':4',5']thiazolo[3',2':1,2]pyrimido[4,5-b]quinolines, which show promising anti-oxidant, anti-inflammatory, and analgesic activities (El-Gazzar et al., 2009).
Pharmacological Evaluation
This compound has been a part of studies evaluating the pharmacological potential of various derivatives. For example, 2-substituted methyl 2,3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-ones, closely related to this compound, have shown high affinity for alpha1-adrenoceptors, indicating potential use in targeting these receptors (Chern et al., 1998).
Anticancer and Antibacterial Activity
Derivatives of this compound have shown significant in vitro anticancer and antibacterial activities. N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, for instance, have been identified as selectively influential on certain cancer cell lines, showcasing its potential in cancer research (Berest et al., 2011).
Novel Polyhetero-cyclic Frameworks
Research has also focused on using this compound for constructing novel polyhetero-cyclic frameworks. It has been used to create tetrazole and triazole derivatives, indicating its utility in developing new chemical entities with potential biological activities (Settimo et al., 2002).
Development of Anticonvulsants
The compound has been involved in the synthesis of new anticonvulsants. Studies have led to the creation of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)-acetamides that exhibited moderate anticonvulsant effects, contributing to the development of new therapeutic agents (Bunyatyan et al., 2020).
Catalyst in Chemical Synthesis
This compound has been used as a catalyst in chemical syntheses, such as the synthesis of benzimidazoles from alcohols and aromatic diamines (Luo et al., 2017).
Chemically and Pharmaceutically Important Derivatives
Derivatives of this compound are important in both chemical and pharmaceutical fields. For example, benzimidazo[ 1,2-c]quinazoline-6(5H)-thiones, derived from this compound, have shown potential as biologically active substances, indicating its significance in drug discovery (Ivachtchenko et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate various cellular targets crucial for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the activation of downstream targets involved in cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the histone acetylation process . By inhibiting PI3K, it disrupts the PI3K/AKT pathway, which plays a key role in cell cycle progression, survival, and growth . The inhibition of HDAC affects the acetylation status of histones, influencing gene expression .
Pharmacokinetics
Imidazole-containing compounds, which this compound is a derivative of, are generally known to be highly soluble in water and other polar solvents . This suggests that the compound may have good absorption and distribution characteristics.
Result of Action
The dual inhibition of PI3K and HDAC by the compound can lead to potent antiproliferative activities . This is due to the disruption of cell proliferation and survival pathways (via PI3K inhibition) and the alteration of gene expression (via HDAC inhibition) .
Future Directions
The compound and its derivatives have shown promise in the treatment of cancer and inflammatory diseases . Future research may focus on optimizing these compounds for better efficacy and safety . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .
properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-7-20(24(31)29-22-16(5)12-15(4)13-17(22)6)33-26-27-19-11-9-8-10-18(19)23-28-21(14(2)3)25(32)30(23)26/h8-14,20-21H,7H2,1-6H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGPAZNIASCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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